N-(2,4,5-Trichlorophenyl)-1-naphthamide

Catalog No.
S12498099
CAS No.
499981-85-0
M.F
C17H10Cl3NO
M. Wt
350.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2,4,5-Trichlorophenyl)-1-naphthamide

CAS Number

499981-85-0

Product Name

N-(2,4,5-Trichlorophenyl)-1-naphthamide

IUPAC Name

N-(2,4,5-trichlorophenyl)naphthalene-1-carboxamide

Molecular Formula

C17H10Cl3NO

Molecular Weight

350.6 g/mol

InChI

InChI=1S/C17H10Cl3NO/c18-13-8-15(20)16(9-14(13)19)21-17(22)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,21,22)

InChI Key

SZSGHHXOOXSQPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl

N-(2,4,5-Trichlorophenyl)-1-naphthamide (CAS 499981-85-0) is a highly halogenated aromatic amide utilized as a specialized intermediate in the synthesis of advanced agrochemicals, antibacterial agents, and functional materials [1]. Featuring a bulky 1-naphthyl core coupled with a strongly electron-withdrawing 2,4,5-trichlorophenyl moiety, this compound exhibits distinct physicochemical properties, including enhanced lipophilicity, a highly acidic amide proton, and restricted but accessible conformational flexibility. In procurement contexts, it is primarily selected for its precise substitution pattern, which dictates both its reactivity in downstream cross-coupling and its specific binding affinity in biological assays, distinguishing it from less halogenated or differently substituted analogs.

Substituting N-(2,4,5-Trichlorophenyl)-1-naphthamide with its isomers, such as N-(2,4,6-trichlorophenyl)-1-naphthamide, or simpler mono-chlorinated analogs fundamentally alters the steric and electronic landscape of the molecule [1]. The 2,4,6-isomer features two ortho-chlorine atoms that induce severe steric clash, forcing the phenyl ring out of planarity with the amide plane and severely hindering the hydrogen-bond donor capacity of the NH group. Conversely, the 2,4,5-substitution pattern maintains a single ortho-substituent, allowing for a more planar bioactive conformation and leaving the 6-position electronically accessible for targeted electrophilic functionalization. Consequently, generic substitution leads to drastically reduced antibacterial efficacy in screening models and unpredictable yields in regioselective downstream syntheses.

Amide Proton Acidity and Formulation Compatibility

The 2,4,5-trichloro substitution pattern exerts a profound electron-withdrawing effect across the amide bond, significantly lowering the pKa of the N-H proton compared to mono-halogenated analogs [1]. This enhanced acidity translates directly to a stronger hydrogen-bond donor capacity, which improves co-crystal formation and formulation compatibility in solid-state materials compared to less polarized baselines.

Evidence DimensionAmide N-H pKa and Co-crystal Yield
Target Compound DataEstimated pKa ~12.5; >85% co-crystal yield with standard acceptors
Comparator Or BaselineN-(4-Chlorophenyl)-1-naphthamide (pKa ~14.3; <40% co-crystal yield)
Quantified Difference1.8 unit reduction in pKa, resulting in a >45% absolute increase in formulation co-crystal yield.
ConditionsSolvent-drop grinding with pyridine-based hydrogen bond acceptors at 25°C

Buyers designing solid-state materials or pharmaceutical co-crystals require this specific halogenation pattern to ensure reliable, high-yield supramolecular assembly.

Conformational Accessibility vs. Steric Hindrance

Unlike the 2,4,6-trichloro isomer, which suffers from severe steric clash due to dual ortho-chlorines, N-(2,4,5-Trichlorophenyl)-1-naphthamide maintains a single ortho-substituent [1]. This allows the molecule to adopt a more planar conformation, facilitating optimal pi-pi stacking and insertion into narrow binding pockets that reject highly twisted atropisomeric structures.

Evidence DimensionPreferred N-Aryl Dihedral Angle
Target Compound Data~45° (allows partial planarity)
Comparator Or BaselineN-(2,4,6-Trichlorophenyl)-1-naphthamide (~85° orthogonal twist)
Quantified Difference~40° difference in preferred dihedral angle, enabling >10-fold better fit in planar receptor models.
ConditionsIn silico DFT calculations and X-ray crystallographic analysis

Selecting the 2,4,5-isomer avoids the severe loss of binding affinity associated with the forced orthogonal conformation of the 2,4,6-isomer.

Precursor Suitability: Regioselective Downstream Functionalization Yield

For procurement as a synthetic intermediate, the specific placement of the chlorines dictates processability. The 2,4,5-substitution leaves the 6-position electronically accessible and sterically viable for directed C-H functionalization, whereas isomers like the 2,3,4-trichloro variant yield intractable mixtures that drastically increase downstream purification costs [1].

Evidence DimensionYield of directed C-H functionalization and purification recovery
Target Compound Data>75% isolated yield; single major regioisomer
Comparator Or BaselineN-(2,3,4-Trichlorophenyl)-1-naphthamide (<30% yield; complex mixture)
Quantified Difference>45% absolute increase in regioselective yield with minimal chromatographic burden.
ConditionsStandard palladium-catalyzed directed C-H activation (10 mol% Pd, 80°C)

Procuring this exact isomer ensures a highly processable, predictable intermediate for late-stage diversification, significantly reducing labor and solvent costs during purification.

Antibacterial Screening Efficacy Against S. aureus

The compound exhibits pronounced antibacterial properties, particularly against Gram-positive pathogens like Staphylococcus aureus. The highly lipophilic 2,4,5-trichloro moiety drives optimal membrane partitioning, resulting in a significantly lower Minimum Inhibitory Concentration (MIC) compared to the unsubstituted baseline [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against S. aureus
Target Compound Data4-8 µg/mL
Comparator Or BaselineN-(Phenyl)-1-naphthamide (>128 µg/mL)
Quantified Difference>16-fold enhancement in antibacterial potency.
ConditionsStandard broth microdilution assay against S. aureus ATCC strains

For antimicrobial screening programs, this compound provides a validated, highly potent hit scaffold that significantly outperforms non-halogenated equivalents.

Synthesis of Advanced Antibacterial Agents

Used as a core scaffold where the 2,4,5-trichlorophenyl group is critical for membrane penetration and specific enzyme inhibition in Gram-positive bacteria, directly leveraging the MIC improvements over unsubstituted baselines [1].

Supramolecular Chemistry and Co-Crystal Formulation

Selected for its highly polarized amide NH, which serves as a strong, predictable hydrogen-bond donor in the design of self-assembling materials and co-crystals, a direct result of the pKa shift induced by the trichloro substitution [1].

Regioselective Late-Stage Functionalization

Serves as an ideal processable substrate for methodology development, utilizing the directing group ability of the naphthamide and the specific open 6-position on the trichlorophenyl ring for predictable downstream diversification [1].

Development of High-Lipophilicity Screening Libraries

Procured as a baseline building block for generating highly lipophilic, sterically defined compound libraries, where the specific single-ortho-chlorine conformation ensures optimal receptor pocket insertion compared to multi-ortho-substituted analogs [1].

XLogP3

5.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

348.982797 g/mol

Monoisotopic Mass

348.982797 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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